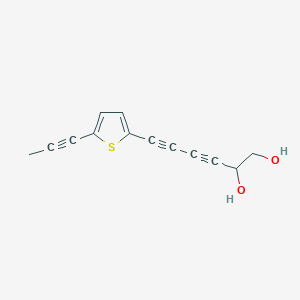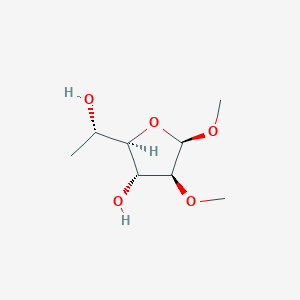
Prostaglandina D3
Descripción general
Descripción
La prostaglandina D3 es un miembro de la familia de las prostaglandinas, que son compuestos lipídicos derivados de ácidos grasos. La this compound es conocida por su papel como inhibidor de la agregación plaquetaria y un modulador de la neurotransmisión autonómica en humanos . Tiene una fórmula molecular de C20H30O5 y un peso molecular de 350.45 g/mol .
Aplicaciones Científicas De Investigación
La prostaglandina D3 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de las prostaglandinas.
Biología: La this compound se estudia por su papel en la señalización celular y la regulación de los procesos fisiológicos.
Medicina: Tiene posibles aplicaciones terapéuticas como inhibidor de la agregación plaquetaria, lo que puede ser útil para prevenir la trombosis y otras afecciones cardiovasculares.
Industria: La this compound y sus derivados se utilizan en el desarrollo de productos farmacéuticos y como herramientas de investigación en el descubrimiento de fármacos
Mecanismo De Acción
La prostaglandina D3 ejerce sus efectos uniéndose a receptores específicos de prostaglandinas en la superficie de las células diana. Esta unión desencadena una cascada de vías de señalización intracelular que modulan diversos procesos fisiológicos, como la agregación plaquetaria y la neurotransmisión. Los objetivos moleculares involucrados incluyen receptores acoplados a proteínas G y moléculas de señalización corriente abajo como el AMP cíclico (AMPc) y las proteínas quinasas .
Análisis Bioquímico
Biochemical Properties
Prostaglandin D3 interacts with various enzymes, proteins, and other biomolecules. The central five-membered ring and the hydrophobic hydrocarbon chains surrounding it play a crucial role in these interactions . The length and degree of unsaturation of these chains, as well as the functional groups attached to them, influence Prostaglandin D3’s interactions with cellular receptors and other biomolecules .
Cellular Effects
Prostaglandin D3 has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Prostaglandin D3 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Prostaglandin D3 vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Prostaglandin D3 is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Prostaglandin D3 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La prostaglandina D3 se puede sintetizar a través de diversas rutas químicas. Un método común implica la oxidación del ácido eicosapentaenoico (EPA) utilizando agentes oxidantes específicos en condiciones controladas. La reacción normalmente requiere un catalizador y procede a través de varios pasos intermedios, incluyendo la formación de hidroperóxidos y la posterior reducción para producir la estructura final de la prostaglandina .
Métodos de Producción Industrial
La producción industrial de this compound a menudo implica síntesis a gran escala utilizando rutas químicas similares a las de los entornos de laboratorio, pero optimizadas para obtener mayores rendimientos y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados y reactores de flujo continuo para garantizar la calidad y eficiencia de la producción constante .
Análisis De Reacciones Químicas
Tipos de Reacciones
La prostaglandina D3 experimenta diversas reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar diferentes derivados, que pueden tener distintas actividades biológicas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de prostaglandina, alterando sus propiedades.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones. Las condiciones de reacción normalmente implican temperaturas y niveles de pH controlados para asegurar las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de prostaglandinas con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas y potenciales terapéuticos .
Comparación Con Compuestos Similares
La prostaglandina D3 se puede comparar con otras prostaglandinas como la prostaglandina D2 y la prostaglandina E2. Si bien todos estos compuestos comparten una estructura central similar, difieren en sus grupos funcionales y actividades biológicas. La this compound es única en su inhibición específica de la agregación plaquetaria y la modulación de la neurotransmisión autonómica, lo que la distingue de otras prostaglandinas .
Lista de Compuestos Similares
- Prostaglandina D2
- Prostaglandina E2
- Prostaglandina F2α
- Prostaglandina I2 (Prostaciclina)
- Tromboxano A2
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOICLBSJIMQTA-WXGBOJPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin D3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71902-47-1 | |
| Record name | PGD3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71902-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROSTAGLANDIN D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895XE61E0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin D3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)




![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)
![10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B154120.png)
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)



